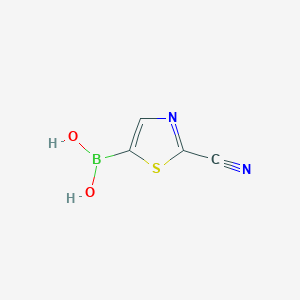

(2-Cyanothiazol-5-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide (2-cyanothiazol-5-yl)boronique est un composé organoboronique qui présente un groupe fonctionnel acide boronique lié à un cycle thiazole avec un substituant cyano. Ce composé suscite un intérêt considérable dans la synthèse organique, en particulier dans le contexte des réactions de couplage croisé de Suzuki-Miyaura, largement utilisées pour la formation de liaisons carbone-carbone.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide (2-cyanothiazol-5-yl)boronique implique généralement la réaction d'un dérivé de thiazole avec un précurseur d'acide boronique. Une méthode courante est la borylation catalysée au palladium d'un thiazole halogéné en utilisant du bis(pinacolato)diboron dans des conditions douces. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium et d'un ligand tel que la triphénylphosphine.

Méthodes de Production Industrielle : La production industrielle d'acides boroniques, y compris l'acide (2-cyanothiazol-5-yl)boronique, fait souvent appel à des réactions de couplage de Suzuki-Miyaura à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant des catalyseurs efficaces et des conditions de réaction adaptables .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide (2-cyanothiazol-5-yl)boronique subit principalement des réactions de couplage croisé, telles que la réaction de Suzuki-Miyaura, où il réagit avec des halogénures d'aryle ou de vinyle pour former des dérivés de biaryle ou de styrène. Il peut également participer à des réactions d'oxydation pour former des esters boroniques et à des réactions de réduction pour produire des boranes.

Réactifs et Conditions Communs :

Couplage de Suzuki-Miyaura : Catalyseurs au palladium, bases telles que le carbonate de potassium, et solvants tels que le toluène ou l'éthanol.

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Principaux Produits : Les principaux produits de ces réactions comprennent les composés biaryles, les esters boroniques et les boranes, qui sont des intermédiaires précieux dans la synthèse organique .

4. Applications de la Recherche Scientifique

Chimie : L'acide (2-cyanothiazol-5-yl)boronique est largement utilisé dans la synthèse de molécules organiques complexes, en particulier dans l'industrie pharmaceutique pour le développement de candidats médicaments.

Biologie et Médecine : Dans la recherche biologique, les acides boroniques sont utilisés comme inhibiteurs enzymatiques et dans la conception de capteurs pour la détection de biomolécules.

Industrie : Dans les applications industrielles, ce composé est utilisé dans la production de matériaux et de polymères avancés, où sa réactivité unique peut être exploitée pour créer de nouveaux produits .

5. Mécanisme d'Action

Le mécanisme par lequel l'acide (2-cyanothiazol-5-yl)boronique exerce ses effets passe principalement par sa capacité à former des liaisons covalentes réversibles avec des diols et d'autres nucléophiles. Cette propriété est exploitée dans diverses réactions chimiques et applications biologiques, où le groupe acide boronique interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, pour moduler leur activité.

Composés Similaires :

Acide Phénylboronique : Souvent utilisé dans les couplages de Suzuki-Miyaura mais dépourvu du cycle thiazole et du groupe cyano.

Acide 4-Formylphénylboronique : Utilisé dans des applications similaires mais possède un groupe formyle au lieu d'un groupe cyano.

Acide 3-Cyanophénylboronique : Structure similaire mais avec un cycle phényle au lieu d'un cycle thiazole.

Unicité : L'acide (2-cyanothiazol-5-yl)boronique est unique en raison de la présence à la fois du cycle thiazole et du groupe cyano, qui confèrent des propriétés électroniques et une réactivité distinctes. Cela le rend particulièrement précieux dans des applications synthétiques spécifiques où ces caractéristiques sont avantageuses .

Applications De Recherche Scientifique

Chemistry: (2-Cyanothiazol-5-yl)boronic acid is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Biology and Medicine: In biological research, boronic acids are employed as enzyme inhibitors and in the design of sensors for detecting biomolecules.

Industry: In industrial applications, this compound is used in the production of advanced materials and polymers, where its unique reactivity can be harnessed to create novel products .

Mécanisme D'action

The mechanism by which (2-Cyanothiazol-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications, where the boronic acid group interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Commonly used in Suzuki-Miyaura couplings but lacks the thiazole ring and cyano group.

4-Formylphenylboronic Acid: Used in similar applications but has a formyl group instead of a cyano group.

3-Cyanophenylboronic Acid: Similar in structure but with a phenyl ring instead of a thiazole ring.

Uniqueness: (2-Cyanothiazol-5-yl)boronic acid is unique due to the presence of both the thiazole ring and the cyano group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications where these features are advantageous .

Propriétés

Formule moléculaire |

C4H3BN2O2S |

|---|---|

Poids moléculaire |

153.96 g/mol |

Nom IUPAC |

(2-cyano-1,3-thiazol-5-yl)boronic acid |

InChI |

InChI=1S/C4H3BN2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2,8-9H |

Clé InChI |

PAVOVVZTACKJIQ-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CN=C(S1)C#N)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)

![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)

![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)